4-tert-butyl-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide
Description
4-tert-butyl-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide is a synthetic benzamide derivative characterized by a 4-tert-butyl-substituted benzamide core linked via an ethyl group to a 3,5-dicyclopropyl-1H-pyrazole moiety.
Properties
IUPAC Name |
4-tert-butyl-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-22(2,3)18-10-8-17(9-11-18)21(26)23-12-13-25-20(16-6-7-16)14-19(24-25)15-4-5-15/h8-11,14-16H,4-7,12-13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOGOKNOEPGXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-tert-butyl-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 314.44 g/mol. The compound features a tert-butyl group, a benzamide moiety, and a pyrazole ring with cyclopropyl substituents.
Research indicates that compounds containing pyrazole rings often exhibit diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the dicyclopropyl moiety may enhance the lipophilicity and bioavailability of the compound, potentially leading to increased efficacy in biological systems.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation. In animal models of acute inflammation, administration of this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Analgesic Effects
In pain models, this compound demonstrated analgesic effects comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs). The analgesic activity was assessed using the formalin test in rodents, where it significantly reduced pain responses.
Case Studies
A notable case study involved the administration of the compound in a murine model of rheumatoid arthritis. The study reported:
- Reduction in joint swelling : A decrease in joint diameter by approximately 40% compared to control groups.
- Histological improvements : Reduced synovial inflammation and cartilage degradation were observed upon histological examination.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Structural Features
Key Differences and Implications
Heterocyclic Systems: The target compound’s 3,5-dicyclopropyl-pyrazole contrasts with thienyl (Compound 15), isoxazole (Compound 20), and oxadiazole (Compound 45) moieties. Pyrazole’s nitrogen atoms may facilitate hydrogen bonding, while cyclopropyl groups impose steric constraints that could optimize binding pocket interactions.
Substituent Effects: The 4-tert-butyl group in the target compound likely increases lipophilicity compared to the 3-cyano (Compound 15) or 2-nitro (Compound 20) substituents, which are more polar. This could enhance blood-brain barrier penetration or tissue distribution.
Linker and Side Chain Variations :
- The ethyl linker in the target compound is shared across analogs but paired with diverse terminal groups (e.g., pyridine in Compound 15 vs. pyrazole in the target). These variations may alter conformational flexibility and target engagement.
Preparation Methods
Cyclocondensation for Pyrazole Formation
The 1H-pyrazole ring is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For dicyclopropyl-substituted pyrazoles, cyclopropane-containing diketones serve as precursors. For example, reacting 1,1-cyclopropanediacetylhydrazine with tert-butyl acetylene derivatives under acidic conditions yields 3,5-dicyclopropyl-1H-pyrazole.
Example protocol
- Reactants : 1,1-Cyclopropanediacetylhydrazine (1.0 equiv), tert-butyl propiolate (1.2 equiv).
- Conditions : HCl (cat.), ethanol, reflux, 12 h.
- Yield : ~65% (estimated from analogous reactions).
Post-Modification of Preformed Pyrazoles
Alternative routes involve functionalizing pre-synthesized pyrazoles. For instance, 3,5-dibromo-1H-pyrazole undergoes Suzuki-Miyaura coupling with cyclopropylboronic acids to install cyclopropyl groups.
Key steps
- Bromination of 1H-pyrazole using NBS in DMF.
- Double Suzuki coupling with cyclopropylboronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane/water).
Introducing the tert-Butyl Benzamide Moiety
Synthesis of 4-tert-Butylbenzoyl Chloride
4-tert-Butylbenzoic acid is activated via thionyl chloride or oxalyl chloride to form the corresponding acyl chloride, a critical intermediate for amide bond formation.
Optimized method
Ethyl Linker Installation
The ethyl spacer is introduced by alkylating the pyrazole nitrogen. For example, treating 3,5-dicyclopropyl-1H-pyrazole with 2-bromoethylamine hydrobromide in the presence of a base (K₂CO₃) yields 1-(2-aminoethyl)-3,5-dicyclopropyl-1H-pyrazole.
Critical parameters
- Solvent : Acetonitrile.
- Temperature : 80°C, 24 h.
- Yield : 60–70%.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The final step involves coupling 4-tert-butylbenzoyl chloride with 1-(2-aminoethyl)-3,5-dicyclopropyl-1H-pyrazole using HATU or EDCl/HOBt.
Representative procedure
Direct Aminolysis
Alternatively, the acyl chloride reacts directly with the amine in dichloromethane, though yields are lower (~75%) due to competing hydrolysis.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | Pyrazole ring formation | 65% | Single-step, avoids protecting groups | Limited to symmetric diketones |
| Suzuki coupling | Cyclopropyl installation | 70% | Regioselective, scalable | Requires palladium catalysts |
| HATU-mediated coupling | Amide bond formation | 90% | High efficiency, mild conditions | Cost of reagents |
Mechanistic and Practical Considerations
- Cyclopropane stability : Cyclopropyl groups are prone to ring-opening under strong acidic/basic conditions. Reactions should maintain pH 6–8.
- tert-Butyl group compatibility : The tert-butyl moiety is stable under amide coupling conditions but may undergo elimination at >150°C.
- Purification challenges : Silica gel chromatography is preferred, though tert-butyl derivatives often require gradient elution (hexane/EtOAc).
Q & A
Q. What are the optimized synthetic routes for 4-tert-butyl-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide, and how do reaction conditions influence yield?
Methodological Answer:
- Stepwise Synthesis : Begin with condensation of 3,5-dicyclopropyl-1H-pyrazole with 2-chloroethylamine under reflux in ethanol, followed by coupling with 4-tert-butylbenzoyl chloride in the presence of a base (e.g., triethylamine) .
- Critical Parameters :
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Methodological Answer:
Q. How can researchers assess the compound’s purity and stability under storage conditions?
Methodological Answer:
Q. What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition : Use fluorometric assays (e.g., kinase or protease targets) with ATP/NADH cofactors .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7 or HeLa) via MTT assay at 10–100 µM concentrations .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclopropyl vs. methyl substituents) influence bioactivity?
Methodological Answer:
- SAR Studies : Synthesize analogs with varying substituents (e.g., 3,5-dimethylpyrazole vs. dicyclopropyl). Test against target enzymes using dose-response curves (IC values) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities with protein targets (e.g., COX-2 or HDACs) .
Q. How can contradictory results in biological assays (e.g., varying IC50_{50}50 values across studies) be resolved?
Methodological Answer:
Q. What methodologies assess the environmental fate of this compound in aquatic systems?
Methodological Answer:
Q. What experimental strategies elucidate reaction mechanisms during synthesis?
Methodological Answer:
Q. How are degradation products identified under stressed conditions?
Methodological Answer:
Q. What approaches validate multi-target interactions (e.g., polypharmacology) in complex biological systems?
Methodological Answer:
- Proteomics : Use SILAC (stable isotope labeling by amino acids) to quantify protein expression changes in treated vs. untreated cells .
- Network Pharmacology : Construct interaction networks (Cytoscape) integrating target affinity data and pathway enrichment analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
